2-(Trifluoromethyl)benzimidazole

Antiprotozoal Medicinal Chemistry Drug Discovery

2-(Trifluoromethyl)benzimidazole is a privileged scaffold whose 2-CF3 group imparts unique acidity (pKa ~9.25), lipophilicity (LogP ~2.58), and metabolic stability unattainable with generic benzimidazoles. This core enables potent oxidative phosphorylation uncoupling and ferroptosis induction—activities lost with non-fluorinated analogs. For giardiasis, trichomoniasis, hepatic carcinoma, or herbicide discovery, this ≥98% pure, solid (mp 208–211 °C) building block ensures reliable SAR-driven library synthesis via a single-step, high-yield route scalable from grams to kilograms.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 312-73-2
Cat. No. B189241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzimidazole
CAS312-73-2
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
InChIKeyMXFMPTXDHSDMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) Technical Overview for Procurement


2-(Trifluoromethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole family, distinguished by a trifluoromethyl group at the 2-position of the fused benzene-imidazole ring system . This compound serves as a critical pharmaceutical intermediate and a privileged scaffold in medicinal chemistry [1], valued for its role as a core structure from which numerous bioactive derivatives are synthesized [2]. Its procurement is often driven by its utility as a versatile starting material for building targeted libraries, rather than as a final active pharmaceutical ingredient itself [3].

2-(Trifluoromethyl)benzimidazole (CAS 312-73-2): Why Analogs Are Not Interchangeable


The critical 2-CF3 substituent on the benzimidazole core is not a minor structural variation but a key determinant of a unique biological and physicochemical profile. This group profoundly alters the compound's acidity (pKa ~9.25) , lipophilicity (LogP ~2.58) [1], and metabolic stability compared to non-fluorinated or differently substituted analogs. For instance, the -CF3 group is essential for the potent uncoupling of oxidative phosphorylation observed in this class [2], a property not shared by standard benzimidazole. Furthermore, the presence and position of the -CF3 group are crucial for antiprotozoal and anticancer activities, as it influences binding affinity and cellular permeability in ways that other substituents cannot replicate [3]. Substituting this specific core with a generic benzimidazole or a 2-methyl analog would therefore lead to a complete loss of the targeted, quantifiable performance metrics outlined in the evidence guide below.

2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) Quantitative Differentiation Evidence


Superior Antiprotozoal Potency Against T. vaginalis Compared to Albendazole

Derivatives based on the 2-(trifluoromethyl)benzimidazole core demonstrate substantially higher potency against Trichomonas vaginalis. A specific bioisostere, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, showed a 14-fold increase in activity relative to the clinical antiparasitic albendazole [1].

Antiprotozoal Medicinal Chemistry Drug Discovery

Potent Antibacterial Activity on Par with Tetracycline

Halogenated derivatives of 2-(trifluoromethyl)benzimidazole exhibit strong antibacterial effects. The 5,6-dibromo derivative achieved a minimum inhibitory concentration (MIC) of 0.49 µg/mL against Bacillus subtilis, which is directly comparable to the potency of the commercial antibiotic tetracycline [1]. This activity significantly exceeds that of erythromycin, which was half as potent in the same assay [1].

Antibacterial Microbiology Pharmaceutical Chemistry

Enhanced Cytotoxicity Over Doxorubicin in Select Cancer Models

Synthetic elaboration of the 2-(trifluoromethyl)benzimidazole scaffold has yielded compounds with potent cytotoxic activity. One derivative, compound 7d, exhibited an IC50 value of 0.51 µM, demonstrating greater potency than the benchmark chemotherapeutic doxorubicin (IC50 = 2.12 µM) [1].

Anticancer Cytotoxicity Oncology

Highly Efficient and High-Yield Synthesis for Cost-Effective Procurement

The synthesis of the core 2-(trifluoromethyl)benzimidazole compound is remarkably efficient. A straightforward condensation reaction between 1,2-phenylenediamine and trifluoroacetic acid under reflux conditions provides the target compound in near-quantitative yield [1]. This is in contrast to the multi-step, lower-yielding syntheses often required for more complex or less reactive analogs.

Synthetic Chemistry Process Chemistry Supply Chain

Key Application Scenarios for 2-(Trifluoromethyl)benzimidazole (CAS 312-73-2)


Antiprotozoal Drug Discovery and Lead Optimization

This compound is an ideal starting point for medicinal chemistry programs targeting neglected tropical diseases. Its demonstrated superiority over albendazole and metronidazole in vitro [1] makes it a high-value scaffold for synthesizing and screening focused libraries of 1-, 5-, and 6-substituted derivatives aimed at discovering new treatments for giardiasis, trichomoniasis, and amebiasis [2].

Development of Novel Ferroptosis-Inducing Anticancer Agents

The 2-(trifluoromethyl)benzimidazole core is the foundation for a new class of ferroptosis inducers [1]. Optimization efforts on this scaffold have produced lead compounds like FA16, which demonstrate in vivo efficacy in xenograft models [1]. This application is specifically relevant for researchers developing therapies for cancers that are susceptible to ferroptosis, such as hepatocellular carcinoma [2].

Investigating Mitochondrial Uncouplers as Herbicides or Biochemical Tools

Given the established structure-activity relationship (SAR) of 2-trifluoromethylbenzimidazoles as potent uncouplers of oxidative phosphorylation [1], this compound serves as a crucial chemical probe or lead structure. Researchers in agrochemistry or cellular metabolism can use this scaffold to develop new herbicides [2] or to study mitochondrial function, where the potency of specific analogs like tetrachloro-2-trifluoromethylbenzimidazole (active at 7.9x10⁻⁸ M) provides a benchmark for new uncoupling agents .

Cost-Efficient Intermediate for Large-Scale Derivative Synthesis

For process chemistry and CRO/CDMO procurement, the high-yield (100%), single-step synthesis of this core [1] makes it an exceptionally reliable and cost-effective building block. Its solid, stable nature (m.p. 208-211 °C) [2] simplifies handling and storage. This scenario is highly relevant for any project requiring gram-to-kilogram quantities of a benzimidazole intermediate for further functionalization, minimizing cost and supply risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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